Product packaging for Metizoline(Cat. No.:CAS No. 17692-22-7)

Metizoline

Cat. No.: B101847
CAS No.: 17692-22-7
M. Wt: 230.33 g/mol
InChI Key: NDNKHWUXXOFHTD-UHFFFAOYSA-N
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Description

Historical Trajectories in Metizoline-Related Compound Investigations

The investigation into compounds related to this compound is rooted in the mid-20th century discovery of the pharmacological activities of 2-substituted imidazolines. sjofsciences.com This class of compounds was found to possess significant sympathomimetic effects, leading to the development of several derivatives for various therapeutic applications.

The initial research focused on the synthesis and pharmacological screening of numerous imidazoline (B1206853) analogues to understand their structure-activity relationships. sjofsciences.com Early investigations led to the development of well-known nasal decongestants such as oxymetazoline (B75379) and xylometazoline. tandfonline.comuobabylon.edu.iq These compounds, like this compound, act as alpha-adrenergic agonists, causing vasoconstriction of the nasal mucosa and thereby alleviating nasal congestion. tandfonline.comnih.gov

This compound, under the trade name Ellsyl, emerged from this period of research. wikipedia.org A notable early clinical investigation, a double-blind study published in 1975, compared the efficacy of this compound hydrochloride to phenylephrine (B352888) in the treatment of allergic and vasomotor rhinitis, providing evidence for its decongestant effect. wikipedia.org The historical development of these compounds was largely driven by the goal of creating effective and long-acting topical decongestants with minimal systemic side effects. tandfonline.com The research trajectory followed a path of modifying the substitution on the imidazoline ring and the aromatic moiety to optimize affinity and selectivity for alpha-adrenergic receptors. sjofsciences.com

Contemporary Research Paradigms and Scientific Objectives for this compound

Contemporary research on this compound and related imidazoline compounds is focused on a more nuanced understanding of their interaction with adrenergic receptor subtypes and the implications for therapeutic use. The primary scientific objective is to elucidate the precise mechanism of action that underlies its vasoconstrictor properties.

Mechanism of Action: this compound is an alpha-adrenergic agonist. uobabylon.edu.iq It exerts its effects by directly stimulating alpha-adrenergic receptors located on the vascular smooth muscle of the nasal mucosa. tandfonline.comnih.gov This stimulation triggers a cascade of intracellular events leading to the contraction of these smooth muscles. The vasoconstriction of the blood vessels in the nasal passages reduces blood flow and swelling, thereby decreasing nasal congestion and improving airflow. nih.govewadirect.com

Modern research paradigms differentiate between α1 and α2 adrenergic receptors. While older, non-selective alpha-agonists could lead to side effects such as hypertension, research into selective α2-adrenoceptor agonists has been a key area of investigation. nih.govnih.gov These studies aim to develop decongestants that preferentially target the venous sinusoids in the nasal mucosa, which are primarily responsible for congestion, while having less effect on arterioles, thus potentially reducing cardiovascular side effects. nih.govnih.gov

Current Research Focus: Current scientific objectives for compounds in this class include:

Receptor Selectivity: Investigating the specific binding affinities of this compound and its analogues for α1 and α2 adrenergic receptor subtypes to develop more targeted therapies. nih.gov

Structure-Activity Relationship (SAR) Studies: Further exploration of the chemical structure of imidazoline derivatives to design molecules with improved efficacy, duration of action, and a better safety profile. nih.govresearchgate.net

Pharmacophore Development: Identifying the key chemical features essential for the biological activity of imidazoline receptor ligands to guide the design of new compounds. nih.gov

While this compound itself may not be the subject of extensive contemporary research compared to newer agents, the foundational knowledge gained from its study continues to inform the development of novel adrenergic agonists. The primary goal remains the creation of effective treatments for nasal congestion with a minimized risk of adverse effects. ewadirect.com

Data Tables

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole wikipedia.orgnih.gov
CAS Number 17692-22-7 wikipedia.orgnih.gov
Molecular Formula C₁₃H₁₄N₂S wikipedia.orgnih.gov
Molar Mass 230.33 g/mol wikipedia.orgnih.gov
Synonyms Metyzoline, Benazoline nih.gov

Table 2: Classification of this compound and Related Compounds

CompoundClassPrimary Mechanism of Action
This compound Imidazoline derivative, Sympathomimetic agentAlpha-adrenergic agonist tandfonline.comuobabylon.edu.iq
Oxymetazoline Imidazoline derivative, Sympathomimetic agentAlpha-adrenergic agonist tandfonline.com
Xylometazoline Imidazoline derivative, Sympathomimetic agentAlpha-adrenergic agonist tandfonline.com
Phenylephrine Phenylamine derivative, Sympathomimetic agentAlpha-1 adrenergic agonist wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2S B101847 Metizoline CAS No. 17692-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9/h2-5H,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNKHWUXXOFHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5090-37-9 (mono-hydrochloride)
Record name Metizoline [INN:BAN]
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DSSTOX Substance ID

DTXSID9074983
Record name Metizoline
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Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17692-22-7
Record name Metizoline
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Record name Metizoline [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metizoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13614
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Record name Metizoline
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Record name METIZOLINE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies and Chemical Derivatization of Metizoline

Established Synthesis Pathways and Reaction Kinetics

The synthesis of Metizoline logically proceeds from two key precursors: a reactive derivative of 2-methyl-1-benzothiophene and ethylenediamine (B42938). A common strategy for forming the imidazoline (B1206853) ring is the reaction of a nitrile with a diamine. nih.gov Therefore, a likely precursor for this compound synthesis is 2-(2-methyl-1-benzothiophen-3-yl)acetonitrile.

In chemistry, a precursor is a compound that takes part in a chemical reaction that generates another compound. wikipedia.org The optimization of reaction conditions is a critical step that influences the yield and efficiency of the synthesis. nih.gov Key variables that are often optimized include temperature, solvent, catalyst, and reaction time. For instance, in the synthesis of related heterocyclic compounds, factors like the choice of base, solvent polarity, and catalyst type have been shown to significantly impact the outcome. scirp.orgrsc.org Machine learning strategies are also being increasingly employed to accelerate the discovery of optimal reaction conditions by systematically exploring variables like temperature, solvent, and catalyst loading.

The synthesis of substituted imidazoles and imidazolines has been extensively studied. A convenient method for converting nitriles to imidazolines involves the use of ethylenediamine and trimethylaluminum. nih.gov Another approach involves the condensation of a carbonyl compound, an aldehyde, and ammonia (B1221849) or amines, a method known as the Debus-Radziszewski synthesis, which has been modified for various applications. researchgate.net

The optimization of conditions for related reactions, such as the synthesis of dihydrobenzofuran neolignans, highlights the importance of balancing conversion and selectivity. In one study, changing the solvent to acetonitrile (B52724) and reducing the reaction time from 20 to 4 hours maintained high conversion and selectivity.

Table 1: Factors Influencing Reaction Optimization

Parameter Influence on Synthesis Example Application
Solvent Affects solubility, reaction rate, and selectivity. Use of acetonitrile for improved conversion and selectivity.
Temperature Controls reaction rate; higher temperatures can lead to side products. Refluxing a reaction mixture to ensure completion. scirp.org
Catalyst Increases reaction rate and can control stereochemistry or regioselectivity. Use of copper or palladium catalysts in cross-coupling reactions to form C-S or C-C bonds. organic-chemistry.orgresearchgate.net
Reactant Ratio Stoichiometry affects yield and can prevent side reactions. Using an excess of one reactant to drive the reaction to completion. rsc.org

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can cause decomposition. | Optimization from 20 hours to 4 hours in neolignan synthesis. |

Contrary to a quinazoline (B50416) structure, the backbone of this compound is a 2-methyl-1-benzothiophene moiety. The synthesis of the benzothiophene (B83047) scaffold can be achieved through various methods. One common approach is the electrophilic cyclization of substituted thiophenols with alkynes or other reagents. organic-chemistry.orgresearchgate.net Iodine-catalyzed cascade reactions of thiophenols with alkynes provide an efficient, metal-free route to benzothiophene derivatives. organic-chemistry.org Another strategy involves the reaction of o-silylaryl triflates with alkynyl sulfides in a one-step process to produce a wide range of 3-substituted benzothiophenes. rsc.orgnih.gov

The second core component, the 4,5-dihydro-1H-imidazole (2-imidazoline) ring, is typically formed in the final steps of the synthesis. A well-established method is the reaction of a nitrile with ethylenediamine. This reaction can be promoted by various reagents, including Lewis acids. For example, the reaction of (2-methyl-1-benzothiophen-3-yl)acetonitrile with ethylenediamine would directly yield this compound. The synthesis of related 2-substituted 4,5-dihydro-1H-imidazole derivatives has been successfully achieved using this methodology. nih.gov

Table 2: Selected Synthetic Routes for Heterocyclic Cores

Heterocyclic Core Synthetic Method Key Reagents Reference
Benzothiophene Aryne reaction o-silylaryl triflates, alkynyl sulfides rsc.orgnih.gov
Benzothiophene Electrophilic Cyclization Substituted thiophenols, alkynes, Iodine organic-chemistry.org
Benzothiophene Palladium-catalyzed cyclization dibromo-substituted alkenyl ortho-thiophenols google.com
4,5-Dihydro-1H-imidazole Nitrile-Diamine Condensation Nitriles, ethylenediamine, trimethylaluminum nih.gov

| Imidazole (B134444) | Debus-Radziszewski Synthesis | dicarbonyl compound, aldehyde, ammonia | researchgate.net |

Development of this compound Analogs and Derivatives

The development of analogs and derivatives of a parent compound is a standard strategy in medicinal chemistry to explore structure-activity relationships (SAR), improve efficacy, and probe biological mechanisms.

Modification of the this compound scaffold can be approached by altering substituents on either the benzothiophene ring or the imidazoline ring. The synthesis of diverse multisubstituted benzothiophene derivatives is possible due to good functional group tolerance in modern synthetic methods. nih.gov For example, using variously substituted o-silylaryl triflates allows for the introduction of different groups onto the benzene (B151609) portion of the benzothiophene core. rsc.org

Similarly, the imidazoline ring can be modified. While this compound itself is unsubstituted on the imidazoline nitrogen atoms, N-substituted analogs could be synthesized by using N-substituted ethylenediamines in the cyclization step. The synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles demonstrates how modifications can be made to the imidazole core, in this case by coupling with various benzyl (B1604629) bromide derivatives. scirp.org Such modifications can significantly alter the pharmacological profile of the resulting compounds. For instance, in a series of quinazoline derivatives, the presence of electron-withdrawing groups like bromine or chlorine at the para position of a phenyl ring enhanced antiproliferative effects.

Targeted derivatization involves introducing specific functional groups into a molecule to serve as probes for studying its mechanism of action. These probes can be used for various purposes, including fluorescence imaging, affinity labeling, or identifying binding partners.

Benzothiophene derivatives have been developed as fluorescent probes for imaging beta-amyloid plaques in the context of Alzheimer's disease. nih.gov These derivatives are often labeled with radioisotopes like ¹⁸F for use in positron emission tomography (PET). The introduction of a fluorescent tag or a reactive group can help visualize the distribution of the compound in biological systems or identify its molecular targets. Benzothiadiazole (BTD), a related sulfur-nitrogen heterocycle, has emerged as a valuable scaffold for creating fluorescent probes for bioimaging, capable of labeling organelles like mitochondria and nuclear DNA. nih.gov

Chemoselective probes are another tool for mechanistic studies, designed to react with specific functional groups in metabolites. organic-chemistry.org For example, an aminooxy-containing probe can be used to target aldehyde- and ketone-containing natural products. organic-chemistry.org By analogy, a derivative of this compound could be synthesized with a specific tag or reactive handle to probe its interactions with its biological target, likely an adrenergic receptor, given its function as a nasal decongestant. wikipedia.org

Molecular Pharmacodynamics of Metizoline

Receptor-Ligand Interaction Analysis

Analysis of the interaction between Metolazone (B1676511) and its receptor target reveals a specific and activational binding mode.

Pregnane (B1235032) X Receptor (PXR) Activation Studies

Metolazone has been identified as a potent activator of the human Pregnane X Receptor (hPXR). nih.govnih.gov Initial screenings of FDA-approved drugs using luciferase reporter assays first flagged Metolazone as a PXR activator. nih.govnih.gov Subsequent studies confirmed that Metolazone treatment leads to a dose-dependent activation of PXR. nih.gov This activation is the initiating event for a cascade of downstream genetic and cellular responses. Among various thiazide and non-thiazide diuretic drugs tested, only Metolazone was found to activate PXR, highlighting a unique structure-activity relationship. nih.govnih.gov

Ligand Binding Pocket Characterization within PXR

The Pregnane X Receptor is known for its large, flexible, and promiscuous ligand-binding pocket (LBP), which is lined with a majority of hydrophobic amino acid residues. frontiersin.orgnih.gov This structural feature allows PXR to bind to a wide variety of structurally diverse xenobiotics. frontiersin.org Molecular docking studies were conducted to elucidate the interaction between Metolazone and the PXR LBP. These computational analyses showed that Metolazone fits within this pocket, where it interacts primarily with hydrophobic amino acid residues. nih.govresearchgate.net The binding of a ligand like Metolazone within the LBP induces a conformational change in the receptor, which is a critical step for the recruitment of co-activator proteins and subsequent gene transcription. nih.gov

Identification of Key Amino Acid Residues for Interaction

To precisely understand the molecular mechanism of binding, mutational analysis of the PXR ligand-binding pocket was performed. nih.gov While the specific results for W299A, H327A, and Q285A mutants in response to Metolazone are not detailed in the primary literature abstracts, these types of studies are crucial for identifying the key contact points. The general findings confirm that interactions within the largely hydrophobic pocket are essential for Metolazone to activate the receptor. nih.govresearchgate.net For context, residues like W299 are known to be critical for defining a key "hot spot" within the PXR binding site, providing a high-affinity anchor point for many ligands. nih.gov

Cellular and Molecular Signaling Pathways

Upon activation by a ligand such as Metolazone, PXR initiates a signaling cascade that involves the recruitment of accessory proteins and results in the altered expression of specific target genes.

Co-activator Recruitment Mechanisms (e.g., SRC-1)

The activation of PXR by Metolazone facilitates the recruitment of co-activator proteins, which are essential for enhancing transcriptional activity. Mammalian two-hybrid assays have demonstrated that upon Metolazone binding, hPXR successfully recruits its co-activator, Steroid Receptor Co-activator-1 (SRC-1). nih.govnih.gov The binding of SRC-1 to the ligand-bound PXR is a crucial step that bridges the receptor to the general transcription machinery, leading to the initiation of gene expression. nih.govnih.gov This recruitment mechanism explains how Metolazone binding translates into a functional cellular response. nih.govnih.gov

Modulation of Gene Expression (e.g., CYP3A4, MDR1)

The primary and most well-characterized downstream effect of Metolazone-mediated PXR activation is the induction of key genes involved in drug metabolism and transport. Specifically, Metolazone has been shown to induce the expression of Cytochrome P450 3A4 (CYP3A4) and Multi-Drug Resistance 1 (MDR1). nih.govnih.gov This induction has been observed at both the mRNA and protein levels in human primary hepatocytes as well as in human intestine cell lines (LS180 and LS174T). nih.gov The increased expression of CYP3A4, a major drug-metabolizing enzyme, and MDR1 (also known as P-glycoprotein), a critical drug efflux transporter, demonstrates the functional consequence of the PXR signaling pathway initiated by Metolazone. nih.gov

Table 1: Effect of Metolazone on Gene Expression in Human Cells Data synthesized from Banerjee & Chen (2014).

Cell Type Gene Effect Confirmation Level
Human Primary Hepatocytes CYP3A4 Upregulation/Induction mRNA and Protein
Human Primary Hepatocytes MDR1 Upregulation/Induction mRNA and Protein
LS180 (Intestine Cells) CYP3A4 Upregulation/Induction mRNA and Protein
LS180 (Intestine Cells) MDR1 Upregulation/Induction mRNA and Protein
LS174T (Intestine Cells) CYP3A4 Upregulation/Induction mRNA and Protein
LS174T (Intestine Cells) MDR1 Upregulation/Induction mRNA and Protein

Ion Transport Inhibition Mechanisms

Metolazone's primary mechanism of action involves the inhibition of ion transport within the renal tubules, leading to its diuretic and antihypertensive effects. drugbank.comnih.gov This action is primarily achieved through its interaction with specific ion transporters in the nephron. drugbank.comwikipedia.org

Sodium-Chloride Cotransporter (NCC) Activity Modulation

Metolazone is a thiazide-like diuretic that primarily targets and inhibits the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter. patsnap.comfrontiersin.org The NCC is a key protein located in the apical membrane of the distal convoluted tubule (DCT) of the nephron, where it is responsible for reabsorbing a significant portion of filtered sodium and chloride ions from the tubular fluid back into the bloodstream. wikipedia.orgfrontiersin.org

By binding to the NCC, metolazone blocks its function, thereby preventing the reabsorption of sodium and chloride ions. patsnap.comdroracle.ai This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn causes more water to be retained within the tubule and excreted as urine. wikipedia.org The diuretic effect of metolazone is a direct consequence of this NCC inhibition. patsnap.com Research has demonstrated that the NCC-mediated ion uptake is sensitive to metolazone. nih.gov Studies in mouse DCT cells have determined the IC50 for metolazone to be 3.47 x 10-6 M, highlighting its potency in inhibiting the cotransporter. researchgate.net

Table 1: Metolazone's Interaction with the Sodium-Chloride Cotransporter (NCC)

Feature Description Source(s)
Primary Target Sodium-Chloride Cotransporter (NCC) patsnap.comfrontiersin.org
Location of NCC Apical membrane of the Distal Convoluted Tubule (DCT) wikipedia.orgfrontiersin.org
Mechanism Inhibition of Na+ and Cl- reabsorption patsnap.comdroracle.ai
Effect Increased excretion of sodium, chloride, and water nih.govwikipedia.org
IC50 in mDCT15 cells 3.47 x 10-6 M researchgate.net

Renal Tubular Transport Inhibition at Specific Nephron Segments

The primary site of action for metolazone is the distal convoluted tubule (DCT), where it exerts its inhibitory effect on the NCC. wikipedia.orgdroracle.ai However, what distinguishes metolazone from many other thiazide diuretics is its additional, albeit lesser, inhibitory action in the proximal convoluted tubule. drugbank.comdroracle.ai This dual-site action contributes to its efficacy, particularly in certain clinical scenarios.

In the DCT, the inhibition of the sodium-chloride symporter is the principal mechanism. wikipedia.org This segment of the nephron is responsible for reabsorbing a smaller fraction of the filtered sodium compared to the proximal tubule, but it is a critical site for fine-tuning sodium excretion. wikipedia.org

The action of metolazone in the proximal convoluted tubule has been demonstrated by an increased excretion of phosphate (B84403) and magnesium ions, which is a characteristic of proximal tubule diuretic action. drugbank.com This effect on the proximal tubule allows metolazone to maintain its diuretic activity even in patients with impaired kidney function, specifically when the glomerular filtration rate (GFR) is below 30–40 mL/min. wikipedia.org This is a significant advantage over many other thiazide diuretics, which tend to lose their effectiveness in the presence of moderate to severe chronic kidney disease. wikipedia.org

This synergistic effect, acting on both the distal and, to a lesser extent, the proximal tubules, makes metolazone a potent diuretic. drugbank.comwikipedia.org The increased delivery of sodium to the distal tubular exchange site, as a result of inhibition at more proximal sites, also leads to an increased excretion of potassium ions. drugbank.com

Table 2: Metolazone's Action at Different Nephron Segments

Nephron Segment Primary Transporter/Action Effect Source(s)
Distal Convoluted Tubule (DCT) Inhibition of Sodium-Chloride Cotransporter (NCC) Major site of sodium and chloride reabsorption inhibition wikipedia.orgdroracle.ai
Proximal Convoluted Tubule Inhibition of sodium reabsorption (lesser extent) Increased excretion of phosphate and magnesium ions; contributes to efficacy in renal impairment drugbank.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Metizoline

Elucidation of Structural Determinants for Biological Activity

The biological activity of Metizoline is intrinsically linked to its distinct chemical architecture, which consists of a benzothiophene (B83047) ring system fused with an imidazoline (B1206853) moiety. drugbank.com Its effects are largely believed to be mediated through its interaction with imidazoline receptors, a class of proteins distinct from adrenergic receptors. nih.gov There are three main classes of imidazoline receptors, I₁, I₂, and I₃, which are all important targets for cardiovascular research. nih.gov The I₂ receptor, in particular, is known as an allosteric binding site on monoamine oxidase (MAO), representing a key target for imidazoline-based ligands. nih.gov

The structure-activity relationship (SAR) of this compound centers on two primary structural components:

The Imidazoline Ring: This positively charged or polar heterocyclic ring is the primary pharmacophoric element responsible for anchoring the molecule to imidazoline receptors. nih.gov The nitrogen atoms within the ring are critical for forming key hydrogen bonds and electrostatic interactions with amino acid residues in the receptor's binding pocket.

SAR studies on related imidazoline compounds demonstrate that modifications to the molecule can drastically alter its biological activity. monash.edu For this compound, the key structural determinants for its activity are the specific arrangement of the imidazoline ring relative to the benzothiophene group and the electronic properties conferred by the sulfur atom in the thiophene (B33073) ring. The presence of these specific structural features is crucial for its recognition and binding by target receptors like the I₂ imidazoline binding site. nih.govnih.gov

Pharmacophore Identification and Validation

A pharmacophore is an abstract model that represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. unina.it For this compound and related compounds that target imidazoline receptors, a pharmacophore model helps to distill the most critical structural features from a diverse set of active molecules. nih.gov

Based on the known structural requirements for imidazoline receptor ligands, a hypothetical pharmacophore for this compound would include the following features:

A Positive Ionizable Feature: Corresponding to the protonated imidazoline ring, which is crucial for electrostatic interactions.

One or More Hydrogen Bond Acceptors: These features are often essential for specific recognition at the receptor site. nih.gov

A Hydrophobic/Aromatic Region: Representing the benzothiophene scaffold, which contributes to binding affinity.

The development of a quantitative pharmacophore model typically begins with a training set of diverse molecules with known inhibitory activities. nih.gov The resulting hypothesis is then validated using two primary methods:

Test Set Validation: The model's predictive power is assessed using a separate "test set" of molecules not used in its creation. A high correlation between the model's estimated activities and the experimentally measured activities indicates a robust model. nih.gov

Cat-Scramble Validation: This statistical method involves generating numerous random hypotheses using the same chemical features and comparing their quality to the original pharmacophore model to ensure the latter is not a result of chance correlation. nih.gov

A validated pharmacophore serves as a powerful 3D query for screening large chemical databases to identify novel lead compounds with the potential for similar biological activity. nih.gov

Pharmacophoric FeatureCorresponding Structural Moiety in this compoundPredicted Interaction Type
Positive IonizableImidazoline RingElectrostatic; Hydrogen Bonding
Hydrophobic/AromaticBenzothiophene Ring SystemVan der Waals; Hydrophobic Interactions
Hydrogen Bond AcceptorNitrogen atoms in the Imidazoline RingHydrogen Bonding

Computational Chemistry Approaches

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the active site of a receptor. plos.org This method is invaluable for studying ligand-receptor interactions at an atomic level. nih.gov For this compound, a primary target for docking studies is the imidazoline binding domain on monoamine oxidase B (MAO-B), which is recognized as an I₂ receptor site. nih.govresearchgate.net

The docking process involves placing the 3D structure of this compound into the binding pocket of the target protein and evaluating potential binding poses using a scoring function. This function calculates a score, often expressed in kcal/mol, which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction. mdpi.com The results of docking simulations can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. researchgate.net These simulations have been successfully used to identify potential inhibitors for MAO-B from imidazoline derivatives. nih.gov

CompoundHypothetical Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound-7.5TYR435, GLN206, PHE343Hydrogen Bond, Hydrophobic
Analog A (less active)-5.2GLN206Hydrophobic
Analog B (more active)-8.9TYR435, GLN206, PHE343, CYS172Hydrogen Bond, Hydrophobic, Pi-Sulfur

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the movements of atoms and molecules over time. nih.govmdpi.com MD simulations are crucial for assessing the conformational stability of the docked pose. nih.gov A stable complex in an MD simulation lends greater confidence to the binding mode predicted by docking. plos.org

In a typical MD simulation, the docked this compound-receptor complex is placed in a simulated physiological environment, including water and ions. nih.gov The simulation then calculates the forces between atoms and tracks their movements over a set period, often on the nanosecond scale. plos.org A key metric for analyzing stability is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. A low and stable RMSD value for both the protein backbone and the ligand indicates that the complex remains intact and the ligand does not dissociate from the binding site. plos.org

Simulation Time (ns)Protein Backbone RMSD (Å) (Hypothetical)Ligand (this compound) RMSD (Å) (Hypothetical)Interpretation
00.00.0Start of simulation
251.50.8System is equilibrating
501.81.1Stable fluctuation
751.71.0Complex remains stable
1001.81.2Stable complex throughout simulation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are powerful tools for predicting the activity of newly designed molecules, thereby accelerating the drug discovery process. nih.gov

The development of a QSAR model involves several key steps:

Data Collection: A dataset of structurally related compounds (like this compound and its analogs) with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Building: The dataset is divided into a training set, used to build the model, and a test set, used to validate it. nih.gov Statistical techniques, such as multiple linear regression, are employed to create an equation that links the descriptors to the activity.

Validation: The model's predictive performance is rigorously evaluated. Key statistical metrics include the coefficient of determination (R²) for the training set and the cross-validated R² (Q²) and predictive R² for the external test set. nih.govfrontiersin.org A robust model will have high values for these metrics, indicating strong correlative and predictive power. nih.gov

A successful QSAR model can identify which molecular properties (descriptors) have a positive or negative influence on biological activity, providing crucial guidance for designing new compounds with enhanced potency. nih.gov

Hypothetical QSAR Model for Imidazoline Receptor Affinity
QSAR EquationpIC₅₀ = 0.85(LogP) - 0.23(Polar Surface Area) + 1.5*(BalabanJ) + 3.12
Statistical ParameterValue
R² (Training Set)0.88
Q² (Cross-Validation)0.75
R² (Test Set)0.82
RMSE (Root Mean Square Error)0.25

In Vitro and Ex Vivo Mechanistic Pharmacology of Metizoline

Cell-Based Functional Assays

Cell-based assays are fundamental in characterizing the pharmacological profile of a compound. These assays provide a controlled environment to study the interaction of metizoline with specific cellular components and pathways.

Reporter Gene Assays for PXR Activity

The pregnane (B1235032) X receptor (PXR) is a nuclear receptor that plays a crucial role in regulating the expression of drug-metabolizing enzymes and transporters. Reporter gene assays are employed to determine if a compound can activate PXR, thereby inducing the expression of its target genes.

In a comprehensive screening of 1,481 FDA-approved small-molecule drugs, this compound (referred to as metolazone) was identified as a potent activator of the human PXR (hPXR). nih.govdroracle.ai This was determined using a luciferase reporter assay in HEK293T cells. Further studies demonstrated that this compound treatment increased the promoter activity of CYP3A4, a key enzyme regulated by PXR, in various cell lines. The mechanism of hPXR activation was further elucidated through mammalian two-hybrid assays, which showed that this compound binding to hPXR facilitates the recruitment of the co-activator SRC-1 in HepG2 cells. nih.gov

Interestingly, a comparative analysis of various thiazide and non-thiazide diuretics revealed that only this compound exhibited PXR activation, highlighting a unique pharmacological property of this compound. nih.gov Molecular docking and mutational analysis studies suggest that this compound binds within the ligand-binding pocket of hPXR, primarily interacting with hydrophobic amino acid residues. nih.gov

Interactive Table: this compound PXR Activation

Cell LineAssay TypeTarget Gene PromoterObserved EffectReference
HEK293TLuciferase Reporter AssayCYP3A4Activation of hPXR nih.govdroracle.ai
HepG2Mammalian Two-Hybrid Assay-Recruitment of SRC-1 co-activator nih.gov
VariousCYP3A4 Promoter AssayCYP3A4Increased promoter activity nih.gov

Assays for Electrolyte Transport Inhibition

This compound's primary pharmacological effect is related to its ability to inhibit electrolyte transport in renal tubules. This has been investigated using various in vitro and ex vivo models.

An in vitro study utilizing the isolated operculum of Fundulus heteroclitus in an Ussing chamber demonstrated that this compound at a concentration of 500 microM reduced the short-circuit current and potential differences by 20% from control values, indicating an inhibition of active chloride transport. researchgate.netnih.gov This effect was comparable to that of thiazide diuretics. researchgate.netnih.gov

Further investigations using isolated renal brush border membrane (BBM) vesicles from rats focused on the direct effects of this compound on sodium-dependent transport. nih.gov These studies revealed a dose-dependent inhibition (30% to 70%) of the initial uphill phase of Na+-gradient-dependent phosphate (B84403) transport by this compound at concentrations ranging from 0.01 to 1.00 mM. nih.gov Notably, the uptake at equilibrium was not affected. nih.gov The study also showed that this compound at 1.0 mM markedly inhibited the Na+-gradient-dependent transport of D-glucose and L-proline, suggesting a non-specific inhibitory action on these transporters. nih.gov Importantly, this compound did not significantly alter the transport of Na+ itself, indicating that the inhibition of Na+-dependent transport was not due to major changes in Na+ flux. nih.gov

Interactive Table: this compound and Electrolyte Transport Inhibition

Experimental ModelTransport MeasuredThis compound ConcentrationKey FindingReference
Isolated operculum of Fundulus heteroclitusActive Chloride Transport500 µM20% reduction in short-circuit current and potential difference researchgate.netnih.gov
Isolated rat renal BBM vesiclesNa+-dependent Phosphate Transport0.01 - 1.00 mMDose-dependent inhibition (30-70%) of initial uptake nih.gov
Isolated rat renal BBM vesiclesNa+-dependent D-glucose Transport1.0 mMMarked inhibition nih.gov
Isolated rat renal BBM vesiclesNa+-dependent L-proline Transport1.0 mMMarked inhibition nih.gov

Enzyme Inhibition Profiling

Carbonic Anhydrase Isoform Specificity Studies

While some initial reports suggested that this compound does not inhibit carbonic anhydrase, more recent and detailed studies have revealed a potent and isoform-specific inhibitory activity. nih.govnih.gov Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes. nih.gov

A study investigating the interaction of several diuretics with 12 mammalian CA isozymes found that this compound is a low nanomolar inhibitor of specific isoforms. nih.govnih.gov The inhibition constants (Ki) of this compound were determined to be 2.1 nM for human CA VII, 5.4 nM for human CA XII, and 15 nM for human CA XIII. nih.gov This potent inhibition of specific CA isoforms, particularly those found in tissues other than the kidney, may contribute to some of the compound's ancillary pharmacological effects. nih.gov

Interactive Table: this compound Inhibition of Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformInhibition Constant (Ki)Reference
Human CA VII2.1 nM nih.gov
Human CA XII5.4 nM nih.gov
Human CA XIII15 nM nih.gov

Tissue-Based Pharmacological Investigations

Tissue-based studies provide a more integrated view of a compound's pharmacological effects, bridging the gap between cellular assays and in vivo responses.

Renal Tissue Section Studies for Transport Mechanisms

The use of renal tissue sections or slices allows for the investigation of drug transport mechanisms in a setting that preserves the architecture and cellular heterogeneity of the kidney. While in vivo clearance studies and experiments with isolated membrane vesicles have provided valuable insights into the renal handling of this compound, to date, there is a lack of published research specifically utilizing renal tissue section or kidney slice preparations to investigate the transport mechanisms of this compound.

Studies on isolated renal brush border membranes have indicated that this compound directly affects transport processes in the proximal tubule. nih.gov Furthermore, in vivo studies have shown that this compound is partly eliminated by renal tubular secretion. researchgate.netnih.gov These findings suggest that this compound interacts with various transporters located on the apical and basolateral membranes of renal tubular cells. However, direct investigation of these interactions within the preserved microenvironment of a renal tissue slice has not been reported. Such studies would be valuable in further delineating the specific transporters involved (e.g., Organic Anion Transporters, Organic Cation Transporters) and the precise location of this compound's action along the nephron.

Advanced Analytical Methodologies for Metizoline Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of metizoline, often in the presence of other active compounds or impurities. Its ability to resolve complex mixtures into individual components makes it an indispensable tool in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of this compound. The development of a robust HPLC method involves a systematic process of selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and detection. Validation of the developed method is crucial to ensure its accuracy, precision, linearity, and robustness, adhering to guidelines set by bodies like the International Conference on Harmonisation (ICH). bepls.compnrjournal.com

A typical HPLC method for analyzing compounds similar to this compound involves a reversed-phase column, such as a C8 or C18, which separates molecules based on their hydrophobicity. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. bepls.comwjbphs.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention time and peak shape of the analyte. bepls.com Detection is commonly performed using a UV-Vis detector set at a specific wavelength where the compound exhibits maximum absorbance. bepls.comwjbphs.com

Method validation for HPLC analysis of pharmaceutical compounds typically includes the following parameters:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. pnrjournal.com This is usually demonstrated by a high correlation coefficient (r²) value, often greater than 0.999. wjbphs.com

Accuracy: The closeness of the test results obtained by the method to the true value. pnrjournal.com It is often assessed through recovery studies by spiking a known amount of the standard into the sample matrix. wjbphs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pnrjournal.com It is expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pnrjournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. pnrjournal.com

The following table summarizes typical parameters for HPLC method validation for compounds structurally related to this compound:

Validation ParameterTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient, r²)> 0.999 wjbphs.com
Accuracy (% Recovery)98-102% nih.gov
Precision (% RSD)< 2% nih.gov
Limit of Detection (LOD)Dependent on analyte and detector nih.gov
Limit of Quantification (LOQ)Dependent on analyte and detector nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer. mdpi.com

In LC-MS/MS, after the analyte is separated by the LC system, it is ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the quantification of analytes at very low concentrations (ng/mL or even pg/mL levels). nih.gov

Key advantages of LC-MS/MS include:

High Sensitivity: Capable of detecting and quantifying trace amounts of substances. nih.gov

High Selectivity: The use of MRM significantly reduces interference from matrix components. mdpi.com

Simultaneous Analysis: Allows for the quantification of multiple analytes in a single run. nih.gov

The development of an LC-MS/MS method involves optimizing several parameters, including the ionization source conditions (e.g., electrospray ionization - ESI), collision energy, and the selection of precursor and product ions. nih.gov The use of an internal standard, often a deuterated version of the analyte, is crucial for accurate quantification by compensating for matrix effects and variations in instrument response. nih.gov

The following table illustrates the sensitivity of a typical LC-MS/MS method for the analysis of small molecules in biological samples:

AnalyteLower Limit of Quantification (LLOQ)MatrixReference
Linezolid0.1 µg/mLHuman Serum nih.gov
Hydroxychloroquine1 ng/mLDried Blood Spots nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable chromatographic technique that offers a cost-effective and high-throughput alternative to HPLC for the quantification of pharmaceuticals. nih.gov In HPTLC, the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a glass or aluminum plate. The sample is applied to the plate, which is then developed in a chamber containing a suitable mobile phase. nih.gov

After development, the separated components are visualized and quantified using a densitometer, which measures the absorbance or fluorescence of the spots. nih.gov The use of modern instrumentation, including automated sample applicators and scanners, has significantly improved the precision and reproducibility of HPTLC methods. nih.gov

HPTLC offers several advantages:

High Throughput: Multiple samples can be analyzed simultaneously on a single plate. nih.gov

Low Cost: The consumption of solvents is significantly lower compared to HPLC. nih.gov

Minimal Sample Preparation: Often requires less extensive sample clean-up. nih.gov

HPTLC methods have been successfully developed and validated for the simultaneous determination of multiple drugs in pharmaceutical formulations. nih.gov The validation of an HPTLC method includes assessing similar parameters to HPLC, such as linearity, accuracy, precision, and robustness. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are instrumental in both the qualitative and quantitative analysis of this compound. These methods are based on the interaction of electromagnetic radiation with the analyte molecule.

UV-Visible Spectrophotometric Methodologies

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique widely used for the quantitative analysis of pharmaceuticals. researchgate.netjddtonline.info The method is based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the substance in solution (Beer-Lambert law). jddtonline.info

To develop a UV-Vis spectrophotometric method, the wavelength of maximum absorbance (λmax) of the analyte is first determined by scanning the UV-Vis spectrum of a standard solution. researchgate.netnih.gov A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. researchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. nih.gov

Validation of a UV-Vis spectrophotometric method involves establishing its linearity, accuracy, precision, and range. researchgate.netnih.gov These methods are often employed for the routine quality control of bulk drugs and pharmaceutical dosage forms. nih.gov

The following table provides an example of the linearity range for a UV-Visible spectrophotometric method for a pharmaceutical compound:

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Methylprednisolone5 - 400.998 researchgate.net
Metoprolol5 - 25> 0.999 nih.gov

Spectrofluorimetric Analysis

Spectrofluorimetry is a highly sensitive spectroscopic technique that measures the fluorescence emitted by a substance. dergipark.org.tr When a molecule absorbs light at a specific excitation wavelength, it is promoted to an excited electronic state. As it returns to the ground state, it may emit light at a longer wavelength, a phenomenon known as fluorescence. srce.hr The intensity of the emitted fluorescence is proportional to the concentration of the analyte. srce.hr

Spectrofluorimetric methods offer several advantages over absorption spectrophotometry, including higher sensitivity and selectivity. nih.gov The selectivity can be further enhanced by optimizing both the excitation and emission wavelengths. srce.hr In some cases, derivatization with a fluorescent reagent can be employed to analyze non-fluorescent or weakly fluorescent compounds. nih.gov

The development and validation of a spectrofluorimetric method involve determining the optimal excitation and emission wavelengths, investigating the effect of pH and solvent on fluorescence intensity, and establishing the linearity, sensitivity, accuracy, and precision of the method. dergipark.org.trmdpi.com This technique has been successfully applied to the determination of various drugs in pharmaceutical formulations and biological fluids. dergipark.org.trnih.gov

The following table highlights the sensitivity of spectrofluorimetric methods for the analysis of pharmaceutical compounds:

CompoundLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
Diiodohydroxyquinoline400 - 900- dergipark.org.tr
Gemifloxacin Mesylate (Method A)50 - 50011.7 srce.hr
Gemifloxacin Mesylate (Method B)10 - 602.6 srce.hr
Linezolid (Method C)20 - 4004.8 srce.hr
Aripiprazole100 - 50039.1 mdpi.com
Clozapine100 - 50040.0 mdpi.com

Method Validation Protocols for Analytical Research

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. This is typically achieved by assessing various performance characteristics as defined by guidelines from bodies like the International Council for Harmonisation (ICH). However, no specific method validation protocols for the analysis of this compound have been published in the available scientific literature.

Precision, Accuracy, and Linearity Determination

The determination of precision, accuracy, and linearity is fundamental to validating an analytical method.

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

No published studies were found that detail the precision, accuracy, or linearity for any analytical method used in the determination of this compound. Therefore, no data tables for these parameters can be generated.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Assessment

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method.

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A thorough search of scientific databases yielded no specific studies that have determined the LOD and LOQ for this compound using any analytical technique. Consequently, a data table for these values cannot be provided.

Specificity and Robustness Evaluation

Specificity and robustness are essential for ensuring the reliability of an analytical method.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

There is no available research detailing the specificity or robustness of any analytical method for this compound.

Stability-Indicating Analytical Methods for Degradation Pathway Characterization

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the changes with time in the properties of a drug substance. These methods are crucial for characterizing degradation pathways by separating and quantifying the active pharmaceutical ingredient from its potential degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, and light).

No published literature was found on the development or validation of stability-indicating methods for this compound. As a result, there is no information on its degradation pathways or the characterization of any potential degradation products. Therefore, no data table on degradation pathways can be presented.

Preclinical Pharmacological Investigations of Metizoline Analogs

Pharmacodynamic Studies in Animal Models (excluding human data)

No publicly available studies were identified that describe the pharmacodynamic effects of metizoline analogs in animal models. This includes a lack of data on their effects on physiological parameters such as blood pressure, heart rate, or specific organ systems that would typically be evaluated in preclinical studies.

Target Engagement and Selectivity Profiling in In Vivo Systems

There is no available research detailing the in vivo target engagement and selectivity of this compound analogs. Information regarding their binding affinity and selectivity for specific receptors (e.g., alpha-adrenergic or imidazoline (B1206853) receptors) within a living organism is not present in the reviewed literature. Methodologies such as positron emission tomography (PET) or in vivo competitive binding assays have not been reported for this specific class of compounds.

Comparative Studies with Reference Compounds

No direct comparative studies in animal models between this compound analogs and reference compounds such as xylometazoline, oxymetazoline (B75379), naphazoline, or clonidine (B47849) were found. While the pharmacology of these reference compounds is well-documented, there is a gap in the literature regarding how newly synthesized this compound analogs compare to these established agents in terms of efficacy and receptor interaction in a preclinical setting.

Future Research Trajectories for Metizoline Compound Chemistry

Novel Therapeutic Avenues based on Mechanistic Insights

Metizoline is classified as an alpha-adrenergic agonist. The therapeutic landscape for this class of drugs is continually evolving, with research uncovering new potential applications beyond their traditional uses. Future investigations into this compound could therefore productively explore its utility in other clinical areas where alpha-adrenergic receptors play a key role.

Recent studies into other alpha-1 adrenergic agonists, for instance, have revealed unexpected cognitive benefits, suggesting a potential role in neurodegenerative diseases such as Alzheimer's. medscape.com Preclinical models have indicated that agonism of this receptor can enhance learning and memory, as well as increase neurogenesis and synaptic plasticity. medscape.com A significant hurdle for some alpha-1 adrenergic agonists is their effect on blood pressure; however, research is ongoing to develop compounds that can retain cognitive benefits without cardiovascular side effects. medscape.com Future research on this compound could therefore involve screening for similar neuroprotective or cognitive-enhancing properties.

Furthermore, the landscape of pain management is actively seeking non-opioid analgesics. Alpha-2 adrenergic agonists have demonstrated analgesic and opioid-sparing effects. frontiersin.orgfda.gov The development of selective alpha-2 adrenergic receptor agonists is a promising area of research for managing various pain and panic disorders. frontiersin.orgfda.gov Investigating the specific alpha-adrenergic receptor subtype selectivity of this compound could unveil a potential for its repurposing or the development of its analogs as novel, non-addictive pain therapeutics.

Strategies for Mitigating Drug-Drug Interactions through PXR Modulation

The potential for drug-drug interactions is a critical aspect of pharmaceutical development and clinical practice. A key mediator of these interactions is the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family, particularly CYP3A4. Activation of PXR by one drug can accelerate the metabolism of a co-administered drug, potentially leading to reduced efficacy.

This compound contains an imidazole (B134444) ring, a structural motif present in many compounds known to interact with CYP enzymes. nih.gov For instance, certain imidazole-containing antifungal agents are potent inhibitors of CYP3A4, while others can act as inducers. nih.gov The interaction of imidazole derivatives with CYP enzymes can be complex and is not uniform across the class.

Currently, there is a lack of specific research on this compound's interaction with PXR and its effect on CYP enzyme activity. Future research should therefore aim to characterize the metabolic profile of this compound, identifying the specific CYP enzymes responsible for its breakdown. Investigating whether this compound can activate PXR is a crucial next step. Such studies would typically involve in vitro assays, such as luciferase reporter assays in hepatic cell lines, to determine if this compound can induce the expression of PXR target genes like CYP3A4.

Should this compound be found to modulate PXR, further research could focus on developing strategies to mitigate potential drug-drug interactions. This could involve the co-administration of a PXR antagonist or the development of analogs of this compound that are specifically designed to have minimal interaction with this receptor. A comprehensive understanding of this compound's metabolic pathway and its potential for PXR-mediated drug interactions is essential for its safe and effective use in any potential new therapeutic contexts.

A known drug-drug interaction for this compound is with Oxymetazoline (B75379), where the absorption of this compound can be decreased. nih.gov

Computational Design and Synthesis of Next-Generation Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, these computational approaches offer a pathway to designing next-generation analogs with enhanced therapeutic profiles.

The process of designing novel analogs would begin with the development of a pharmacophore model based on this compound's structure and its known interactions with alpha-adrenergic receptors. This model would define the essential three-dimensional arrangement of chemical features required for biological activity. Using this pharmacophore, large virtual libraries of chemical compounds can be screened to identify new scaffolds that may mimic the activity of this compound.

Furthermore, structure-based drug design techniques could be employed if the crystal structure of this compound bound to its receptor target is available or can be modeled. Molecular docking studies could then be used to predict the binding affinity and orientation of newly designed analogs within the receptor's binding site. nih.govahajournals.org This allows for the in-silico optimization of compounds to enhance their interaction with the target, potentially leading to increased efficacy.

Recent advances in the computational design of imidazole-containing compounds have led to the successful development of novel inhibitors for various therapeutic targets. nih.govahajournals.org These studies often involve the synthesis of a focused library of analogs based on computational predictions, followed by biological evaluation. For example, the synthesis of novel tri-aryl imidazole derivatives has yielded potent and selective inhibitors of carbonic anhydrase isoforms. ahajournals.org

A similar strategy could be applied to this compound. Computational models could guide the synthesis of a series of analogs with modifications to the benzothiophene (B83047) or imidazole moieties. These modifications could be designed to, for instance, increase receptor subtype selectivity, improve blood-brain barrier penetration for potential neurological applications, or reduce any potential for PXR activation. The synthesized analogs would then undergo rigorous in vitro and in vivo testing to validate the computational predictions and identify lead candidates for further development.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Metizoline hydrochloride, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves condensation of 2-methylbenzo[b]thiophene derivatives with imidazoline precursors, followed by hydrochloride salt formation . To ensure reproducibility:

  • Use high-purity reagents and controlled reaction conditions (e.g., inert atmosphere, temperature gradients).
  • Characterize intermediates and final products via 1H/13C NMR , HPLC for purity (>98%), and elemental analysis to confirm molecular composition .
  • Reference established protocols for imidazoline derivatives, emphasizing solvent selection and crystallization techniques .

Q. What pharmacological assays are recommended to evaluate this compound’s vasoconstrictive activity in preclinical models?

  • Methodological Answer :

  • Ex vivo assays : Use isolated rat aortic rings to measure α-adrenergic receptor-mediated contraction .
  • In vivo models : Employ nasal mucosal blood flow reduction in rodents via laser Doppler flowmetry .
  • Controls : Compare with naphazoline (a structural analog) to benchmark potency and selectivity .

Q. How can researchers quantify this compound in biological matrices (e.g., plasma, tissue) with high specificity?

  • Methodological Answer :

  • LC-MS/MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and column chemistry (C18) for separation.
  • Validate methods per ICH guidelines for sensitivity (LOQ ≤1 ng/mL), recovery (>85%), and matrix effects .
  • Cross-validate with ELISA if antibody specificity is confirmed .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy data for this compound across species or experimental models?

  • Methodological Answer :

  • Meta-analysis : Systematically review studies using PRISMA guidelines, stratifying data by species, dosage, and endpoint (e.g., mucosal vs. systemic effects) .
  • Mechanistic studies : Investigate interspecies differences in α-receptor subtypes via radioligand binding assays .
  • Statistical rigor : Apply mixed-effects models to account for variability in experimental design .

Q. What strategies are effective for designing comparative studies between this compound and newer imidazoline derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Use computational tools (e.g., molecular docking) to predict binding affinities, followed by in vitro validation .
  • Dose-response profiling : Test equimolar concentrations in parallel assays to minimize batch effects .
  • Ethical considerations : Adhere to ARRIVE guidelines for humane endpoints in animal studies .

Q. How can researchers address ethical challenges in clinical trials investigating this compound’s rebound congestion risks?

  • Methodological Answer :

  • Trial design : Implement double-blind, placebo-controlled crossover studies with strict washout periods .
  • Safety monitoring : Use nasal endoscopy and patient-reported outcomes to detect mucosal damage or tolerance development .
  • Ethical oversight : Obtain IRB approval and ensure informed consent highlights historical risks of imidazoline derivatives .

Q. What analytical frameworks are recommended for systematic reviews of this compound’s toxicological profile?

  • Methodological Answer :

  • MEDLINE/EMBASE search : Use terms like “this compound AND (toxicity OR adverse effects)” with filters for human/animal studies .
  • Risk-of-bias assessment : Apply Cochrane Collaboration tools to evaluate study quality .
  • Data synthesis : Use GRADEpro to categorize evidence strength, emphasizing studies with histopathological data .

Tables for Quick Reference

Key Pharmacological Parameters of this compound
Molecular Weight: 266.8 g/mol
CAS Registry: 5090-37-9 (HCl salt)
ATC Code: R01AA10 (nasal decongestant)
Primary Target: α1-Adrenergic receptors
Common Pitfalls in this compound Research
1. Overlooking interspecies receptor heterogeneity .
2. Inadequate validation of analytical methods .
3. Poor documentation of synthesis protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.